molecular formula C13H18N2O4 B031712 Boc-D-2-pyridylalanine CAS No. 98266-32-1

Boc-D-2-pyridylalanine

Cat. No. B031712
CAS RN: 98266-32-1
M. Wt: 266.29 g/mol
InChI Key: KMODKKCXWFNEIK-SNVBAGLBSA-N
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Description

Boc-D-2-pyridylalanine is a synthesized derivative of amino acids used in peptide science. It is notable for its applications in the field of organic chemistry and peptide synthesis.

Synthesis Analysis

Protected enantiopure 2-pyrrolylalanine, an analog to 2-pyridylalanine, was synthesized for application in peptide science. This synthesis involved a multi-step process starting from oxazolidine β-methyl ester and included steps such as copper-catalyzed cascade addition, olefin oxidation, and Paal-Knorr condensation, leading to the production of pyrrolyl amino alcohol and ultimately pyrrolylalanines (Doerr & Lubell, 2012).

Molecular Structure Analysis

The molecular structure of related peptides, like Boc-Leu-Aib-Pro-Val-Aib-Aib-Glu(OBzl)-Gln-Phl, shows a right-handed helical conformation with alpha and beta turns. This structural analysis gives insights into the molecular configuration of similar Boc-protected peptides (Bosch et al., 1985).

Chemical Reactions and Properties

Boc-D-2-pyridylalanine and related compounds are used in native chemical ligation, demonstrating their reactivity and utility in peptide chain elongation and modification. This property is crucial in the synthesis of complex peptides and proteins (Crich & Banerjee, 2007).

Scientific Research Applications

1. Bioluminescence in Biotechnology

  • Application : Bioluminescence is used for gene assays, the detection of protein–protein interactions, high-throughput screening (HTS) in drug discovery, hygiene control, analysis of pollution in ecosystems and in vivo imaging in small mammals .
  • Methods : Bioluminescence occurs when the oxidation of a small-molecule luciferin is catalysed by an enzyme luciferase to form an excited-state species that emits light .
  • Results : The last decade has seen great advances in protein engineering, synthetic chemistry, and physics which have allowed luciferins and luciferases to reach previously uncharted applications .

2. Synthesis and Kinetic Resolution of N-Boc-2-arylpiperidines

  • Application : The chiral base n-BuLi/ (−)-sparteine or n-BuLi/ (+)-sparteine surrogate promotes kinetic resolution of N-Boc-2-arylpiperidines by asymmetric deprotonation .
  • Methods : The enantioenriched starting material was recovered with yields 39–48% and ers up to 97: 3 .
  • Results : On lithiation then electrophilic quench, 2,2-disubstituted piperidines were obtained with excellent yields and enantioselectivities .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODKKCXWFNEIK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-2-pyridylalanine

CAS RN

98266-32-1
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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